molecular formula C26H26ClNO4 B14989371 2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-chlorobenzyl)acetamide

2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-chlorobenzyl)acetamide

Cat. No.: B14989371
M. Wt: 451.9 g/mol
InChI Key: CMQQIARVLQJOMB-UHFFFAOYSA-N
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Description

2-{3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(3-chlorophenyl)methyl]acetamide is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core, substituted with tert-butyl, dimethyl, and oxo groups, as well as a chlorophenylmethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(3-chlorophenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furochromene core: This step involves the cyclization of a suitable precursor, such as a substituted coumarin, under acidic or basic conditions to form the furochromene ring system.

    Introduction of tert-butyl and dimethyl groups: The tert-butyl and dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides and strong bases.

    Oxidation to form the oxo group:

    Attachment of the chlorophenylmethyl acetamide moiety: This step involves the reaction of the furochromene intermediate with a chlorophenylmethyl acetamide derivative under suitable conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(3-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl moiety, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly for targeting specific biological pathways or receptors.

    Materials Science: The compound’s properties may be useful in the development of advanced materials, such as organic semiconductors or photonic devices.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes, enzyme activities, or receptor interactions.

    Chemical Synthesis: The compound can serve as a building block or intermediate in the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of 2-{3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(3-chlorophenyl)methyl]acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways and molecular interactions involved would require detailed studies, including molecular docking, biochemical assays, and in vivo experiments.

Comparison with Similar Compounds

Similar Compounds

    Furochromenes: Compounds with similar furochromene cores but different substituents.

    Coumarins: Structurally related compounds with a coumarin core, lacking the furo ring.

    Chlorophenylacetamides: Compounds with similar chlorophenylacetamide moieties but different core structures.

Uniqueness

2-{3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(3-chlorophenyl)methyl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities, chemical reactivity, and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H26ClNO4

Molecular Weight

451.9 g/mol

IUPAC Name

2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[(3-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C26H26ClNO4/c1-14-18-10-20-21(26(3,4)5)13-31-23(20)15(2)24(18)32-25(30)19(14)11-22(29)28-12-16-7-6-8-17(27)9-16/h6-10,13H,11-12H2,1-5H3,(H,28,29)

InChI Key

CMQQIARVLQJOMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CC(=O)NCC4=CC(=CC=C4)Cl

Origin of Product

United States

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